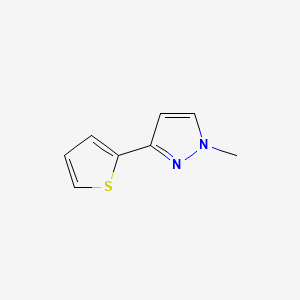

1-methyl-3-(2-thienyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. nih.govnih.gov First synthesized by Edward Buchner in 1889, the pyrazole nucleus has garnered immense interest from researchers due to its versatile applications across various scientific domains. nih.gov The aromatic nature of the pyrazole ring, conferred by its six delocalized π-electrons, contributes to its stability and diverse reactivity. nih.gov

In medicinal chemistry, pyrazole derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds. nih.gov They have been successfully incorporated into drugs with analgesic, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govchemicalbook.com The ability of the pyrazole core to act as a versatile pharmacophore allows for the development of compounds with tailored therapeutic effects. mdpi.com Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, dyes, and fluorescent agents. nih.gov The synthesis of structurally diverse pyrazoles remains an active area of research, with methods like the Knorr pyrazole synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, being a fundamental approach. rsc.orgsemanticscholar.org

Role of Thiophene (B33073) Moieties in Organic and Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another critical heterocycle in organic and medicinal chemistry. semanticscholar.orgconnectjournals.com Often considered a bioisostere of the benzene (B151609) ring, the thiophene moiety can be substituted for a phenyl group in biologically active molecules, frequently retaining or even enhancing the compound's activity. semanticscholar.org This is exemplified in several commercial drugs where a thiophene ring is a key structural feature.

The thiophene nucleus is present in a multitude of pharmacologically active compounds, showcasing a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov Its utility extends to being a versatile building block in organic synthesis, with established methods like the Paal-Knorr and Gewald reactions enabling the construction of complex thiophene-containing molecules. semanticscholar.org The reactivity of the thiophene ring, particularly its susceptibility to electrophilic substitution, makes it a valuable synthon for creating diverse chemical libraries for drug discovery and materials science. semanticscholar.org

Academic and Research Landscape of 1-methyl-3-(2-thienyl)-1H-pyrazole

The compound this compound represents a hybrid structure, integrating the distinct chemical features of both the pyrazole and thiophene rings. While specific, in-depth research focusing solely on this parent compound is not extensively documented in publicly available literature, its chemical structure suggests a primary role as a synthetic intermediate for more complex molecules. The presence of derivatives, such as (1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, in chemical supplier catalogs indicates its utility as a building block for further chemical elaboration. bldpharm.com

Synthesis:

The most established and direct route for the synthesis of this compound is the Knorr pyrazole synthesis. This method involves the cyclocondensation reaction between a β-diketone and a hydrazine (B178648) derivative. rsc.orgsemanticscholar.org In this specific case, the reaction would proceed between 1-(thiophen-2-yl)butane-1,3-dione and methylhydrazine . sigmaaldrich.com The reaction mechanism involves the initial formation of an imine between one of the carbonyl groups of the diketone and the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of methylhydrazine results in the N-methylation of the pyrazole ring.

Spectroscopic Characterization:

| Spectroscopic Data for this compound (Expected) | |

| Technique | Expected Key Signals/Features |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the δ 7.0-7.8 ppm range), a singlet for the pyrazole C4-H proton, a singlet for the pyrazole C5-H proton, and a singlet for the N-methyl group protons (around δ 3.9 ppm). |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene and pyrazole rings, as well as a signal for the N-methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching within the aromatic rings, and C-H stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₈H₈N₂S). |

Research Findings and Potential Applications:

The research interest in thienyl-pyrazole hybrids lies predominantly in their potential biological activities. Studies on various derivatives have revealed promising applications in medicinal chemistry. For instance, different substituted thienyl-pyrazole compounds have been investigated for their anti-inflammatory and anticancer properties. nih.govconnectjournals.comnih.gov The core structure of this compound serves as a scaffold that can be functionalized at various positions to modulate its biological effects. The development of derivatives often involves introducing different substituents onto the pyrazole or thiophene rings to enhance potency and selectivity towards specific biological targets.

The table below summarizes the types of biological activities observed in structurally related thienyl-pyrazole compounds, highlighting the therapeutic potential of this chemical class.

| Research Findings for Structurally Related Thienyl-Pyrazole Derivatives | |

| Compound Type | Observed Biological Activity |

| Thiophene-pyrazole hybrids | Anti-inflammatory activity. nih.gov |

| Pyrazoles bearing thiophene moieties | Potential as antitumor agents. connectjournals.com |

| 1,3-diphenyl-1H-pyrazole derivatives | Anticancer and apoptosis-inducing agents. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-10-5-4-7(9-10)8-3-2-6-11-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGFCJRNGWGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 Methyl 3 2 Thienyl 1h Pyrazole Analogs

Rational Design and Molecular Modifications for Activity Optimization

Rational drug design for analogs of 1-methyl-3-(2-thienyl)-1H-pyrazole involves a targeted approach to optimize biological activity by modifying the lead compound's structure. frontiersin.org This process is guided by an understanding of the compound's mechanism of action and its binding mode at the target site, often elucidated through computational modeling and experimental data. nih.gov The substitutions, additions, or removal of functional groups on the pyrazole (B372694) and thiophene (B33073) rings are key strategies to enhance efficacy and potency. frontiersin.org

A common strategy involves the modification of substituents at various positions on the pyrazole and thiophene rings. For instance, in the development of inhibitors for enzymes like meprin α and β, the 3,5-diphenylpyrazole scaffold was considered a suitable starting point due to its high initial potency. nih.govsemanticscholar.org Subsequent modifications, such as introducing different aryl or alkyl groups at these positions, were systematically evaluated to explore the SAR and improve activity and selectivity. nih.gov The synthesis of such derivatives is often well-established, allowing for a straightforward exploration of how different functional groups impact biological outcomes. semanticscholar.org

Another key aspect of rational design is the hybridization of the core scaffold with other pharmacologically important moieties. For example, pyrazole-thiophene hybrids have been synthesized and evaluated as antimicrobial and antioxidant agents. mdpi.com Similarly, linking the pyrazole core to other heterocyclic systems like thiazole or thienopyrimidine has been explored to develop compounds with enhanced anti-inflammatory or anticancer activities. nih.govscilit.comresearchgate.net These molecular modifications aim to combine the favorable properties of each component into a single molecule with an improved therapeutic profile.

Computational methods, such as molecular docking, play a significant role in the rational design process. These techniques can predict the binding orientation of an analog within the active site of a target protein, providing insights into key interactions. nih.gov For example, docking studies of pyrazole carboxamide derivatives revealed hydrophobic interactions with the ATP-binding pocket of the MEK enzyme, explaining the inhibitory activity. nih.gov This information allows medicinal chemists to design new analogs with modifications that are predicted to enhance these favorable interactions, leading to optimized biological activity.

Impact of Substituent Variations on Biological Activities

Variations in the type and position of substituents on the this compound framework can profoundly affect the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. frontiersin.orgresearchgate.net

Positional isomerism, which concerns the specific location of substituents on the heterocyclic rings, is a critical factor in determining the biological activity of pyrazole-thiophene analogs. The regioselective synthesis of different isomers is essential for evaluating their distinct pharmacological effects. jetir.org For example, the synthesis of 1-methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole and its regioisomer 1-methyl-3-(2,4,6-trimethoxyphenyl)-1H-pyrazole demonstrated that the placement of the substituted phenyl ring at either the 3- or 5-position of the pyrazole core results in distinct molecules whose biological activities would be expected to differ. jetir.org

The influence of substituent position can be seen in various classes of biologically active pyrazoles. In a series of pyrazole derivatives designed as anti-inflammatory agents, a p-nitrophenyl group attached to the pyrazole scaffold demonstrated the highest activity, superior to the standard drug diclofenac (B195802) sodium. mdpi.com This highlights that not only the nature of the substituent (an electron-withdrawing nitro group) but also its position (para) is crucial for optimal activity. Similarly, in a series of pyrazole derivatives evaluated for monoamine oxidase (MAO) inhibition, the specific substitution pattern on the phenyl ring attached to the pyrazole was a key determinant of both potency and selectivity for MAO-A versus MAO-B isoforms. nih.gov

The table below illustrates how positional changes of substituents can affect the biological activity of pyrazole analogs.

| Compound Scaffold | Substituent and Position | Biological Activity | Reference |

| Pyrazole-Carbaldehyde | p-Nitrophenyl moiety | High anti-inflammatory activity | mdpi.com |

| Mepirizole Analog | Methoxy and methyl groups at meta and para-positions on a pyrimidine ring | 93% gastroprotective activity | nih.gov |

| 1-Thiocarbamoyl Pyrazole | Varied substitutions on phenyl ring | Potent MAO-B inhibitory activity | nih.gov |

This table is for illustrative purposes and synthesizes findings from various pyrazole analogs to demonstrate the principle of positional isomerism.

Bioisosteric replacement is a powerful strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties. cambridgemedchemconsulting.com This technique has been successfully applied to analogs of this compound.

A notable example is the bioisosteric replacement of the pyrazole 5-aryl substituent in cannabinoid-1 (CB1) receptor antagonists. researchgate.net Replacing a chlorophenyl group with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of highly potent and selective CB1 receptor antagonists. researchgate.net This demonstrates that the thiophene ring can serve as an effective bioisostere for a phenyl ring, often leading to improved biological properties. researchgate.net In another study, the pyrazole C3-carboxamide group of the well-known CB1 antagonist rimonabant was replaced with a 5-alkyl oxadiazole ring, resulting in a new class of potent CB1 antagonists. researchgate.netrsc.org

Bioisosteric replacements can also be applied within the thiophene ring itself. The sulfur atom of the thiophene ring can be considered a bioisostere of a vinyl group (-CH=CH-) or other heteroatoms like oxygen (in furan) or nitrogen (in pyrrole). cambridgemedchemconsulting.com Such modifications can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby fine-tuning its biological activity. cambridgemedchemconsulting.com

The following table provides examples of bioisosteric replacements and their impact on the activity of pyrazole-based compounds.

| Original Moiety | Bioisosteric Replacement | Resulting Effect | Reference |

| Pyrazole 5-(4-chlorophenyl) | 5-(5-alkynyl-2-thienyl) | Highly potent and selective CB1 receptor antagonists | researchgate.net |

| Pyrazole 3-carboxamide | 5-Alkyl oxadiazole | Potent CB1 receptor antagonists | researchgate.netrsc.org |

| Phenyl Ring | Thiophene Ring | Often results in better pharmacodynamic and pharmacokinetic properties | researchgate.net |

Stereochemical Considerations and Their Relevance to Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action, as biological targets such as enzymes and receptors are chiral environments. mhmedical.com While this compound itself is an achiral molecule, the introduction of substituents can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles. mhmedical.comnih.gov

The differential activity of stereoisomers arises from their distinct spatial arrangements, which dictate how they interact with the binding site of a biological target. mhmedical.com One isomer may fit perfectly into a binding pocket, forming multiple high-affinity interactions, while its mirror-image counterpart may bind weakly or not at all.

In a study of non-steroidal aryl pyrazole glucocorticoid receptor agonists, the direct impact of stereochemistry was examined. nih.gov The synthesis and separation of different stereoisomers revealed that isomers with a specific configuration at a key chiral center (the C11 hydroxyl equivalent) were significantly more active in producing the desired anti-inflammatory response. nih.gov Specifically, the isomer with an "upward" projecting hydroxyl group showed approximately 70% greater transrepression activity than its counterpart. nih.gov This difference was attributed to the ability of this specific stereoisomer to form a crucial polar interaction with an asparagine residue (Asn564) within the receptor's binding site, an interaction that is critical for receptor function. nih.gov This highlights that even subtle changes in the 3D shape of a molecule can have a dramatic impact on its molecular interactions and ultimate biological effect. Therefore, for any analog of this compound that contains chiral centers, the separation and individual evaluation of each stereoisomer is a critical step in the SAR analysis.

Biological Activities and Mechanistic Investigations of 1 Methyl 3 2 Thienyl 1h Pyrazole Derivatives

Modulatory Effects on Biological Targets and Pathways

The therapeutic potential of 1-methyl-3-(2-thienyl)-1H-pyrazole derivatives is rooted in their ability to interact with and modulate the function of key biological molecules, including enzymes and receptors. These interactions are often the basis for their observed pharmacological effects.

Enzyme Inhibition Profiles

Derivatives of this compound have been shown to inhibit a variety of enzymes implicated in different disease processes.

Cyclooxygenase (COX): Certain 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, COX-1 and COX-2. nih.govpatsnap.comchemicalbook.com Many of these compounds were found to be more potent inhibitors of COX-2 than COX-1. nih.govpatsnap.comchemicalbook.com For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives demonstrated significant COX-2 inhibition, with some compounds like 3a, 3e, 3f, 3g, 3i, and 3j showing notable potency. Compound 3a, in particular, was identified as the most effective with an IC50 value of 0.140 ± 0.006 μM. nih.gov Another study highlighted trimethoxy derivatives (10a, 10b, 10g, and 10h) as the most potent in a different series. chemicalbook.com

Monoamine Oxidase B (MAO-B): A series of twelve 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives were synthesized and assessed for their inhibitory activity against monoamine oxidase (MAO). nih.govglobalresearchonline.net Four of these compounds (3i-3l) were found to be selective and irreversible inhibitors of MAO-B, with IC50 values ranging from 22.00 to 91.50 μM. nih.govglobalresearchonline.net The presence of a p-methoxy group on the phenyl ring appeared to enhance the inhibitory effect and selectivity for MAO-B. nih.govglobalresearchonline.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The same series of 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives was also evaluated for their ability to inhibit cholinesterases. nih.gov Compounds 3i-3l, which were selective MAO-B inhibitors, also selectively inhibited human erythrocyte and plasma AChE in a non-competitive manner. nih.gov Another subset of these derivatives, compounds 3e-3h, inhibited both AChE and BuChE, with a higher potency observed against BuChE. nih.gov

α-Glucosidase, Succinate (B1194679) Dehydrogenase, and Adaptor Associated Kinase 1: While pyrazole-based compounds have been investigated as inhibitors of α-glucosidase, succinate dehydrogenase, and various kinases, specific research on the inhibitory profiles of this compound derivatives against α-glucosidase, succinate dehydrogenase, and adaptor associated kinase 1 is not extensively documented in the reviewed literature. nih.govnih.govacs.orgnih.gov General studies on pyrazole (B372694) derivatives show their potential as α-glucosidase inhibitors for managing type 2 diabetes mellitus. nih.govnih.gov Similarly, pyrazole-carboxamide derivatives have been explored as succinate dehydrogenase inhibitors, primarily in the context of fungicides. nih.govnih.govacs.orgresearchgate.net The pyrazole scaffold is also recognized as a privileged structure in the development of kinase inhibitors. nih.gov

| Derivative Class | Target Enzyme | Key Findings | IC50 Values | Reference |

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | Cyclooxygenase-2 (COX-2) | Selective inhibition over COX-1. Compound 3a was most potent. | 0.140 ± 0.006 μM (for 3a) | nih.gov |

| 1-N-Substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines | Monoamine Oxidase B (MAO-B) | Selective and irreversible inhibition by compounds 3i-3l. | 22.00-91.50 μM | nih.govglobalresearchonline.net |

| 1-N-Substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines | Acetylcholinesterase (AChE) | Selective, non-competitive inhibition by compounds 3i-3l. | Not specified | nih.gov |

| 1-N-Substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines | Butyrylcholinesterase (BuChE) | Higher inhibitory potency than against AChE by compounds 3e-3h. | Not specified | nih.gov |

Receptor Ligand Interactions and Agonism/Antagonism

The interaction of this compound derivatives with various receptors has been a key area of investigation.

Cannabinoid Receptors: Pyrazole derivatives have been extensively studied as ligands for cannabinoid receptors, particularly as antagonists or inverse agonists for the CB1 receptor. nih.gov The biarylpyrazole SR141716A served as a lead compound for these studies. nih.gov Structural modifications, such as the introduction of a p-iodophenyl group at the 5-position of the pyrazole ring, have led to potent and selective CB1 receptor antagonists. nih.gov Other series, like 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, have also been synthesized and evaluated for their affinity to both hCB1 and hCB2 receptors, with some derivatives showing high potency and inverse agonism. nih.gov

Angiotensin II Type 2 Receptor: C-linked pyrazole derivatives have been developed as nonpeptide antagonists for the angiotensin II (AII) receptor. These compounds have demonstrated high affinity for rat adrenal AII receptors in vitro. acs.org Specific derivatives have shown potent oral antihypertensive activity in animal models. acs.org

GPR142: Research on GPR142, a G protein-coupled receptor expressed in pancreatic β-cells, has identified aminopyrazole–phenylalanine based compounds as agonists. These agonists have been shown to stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.gov However, specific studies on the interaction of this compound derivatives with GPR142 are not detailed in the available literature. nih.gov

| Derivative Class | Target Receptor | Activity | Key Findings | Reference |

| Biarylpyrazoles | Cannabinoid CB1 Receptor | Antagonist | Structural modifications led to potent and selective antagonists. | nih.gov |

| 1-Phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides | Cannabinoid hCB1 Receptor | Inverse Agonist | Derivative 30 was a potent hCB1 ligand (Ki = 5.6 nM). | nih.gov |

| C-linked Pyrazoles | Angiotensin II Receptor | Antagonist | Displayed high affinity for rat adrenal AII receptors. | acs.org |

Other Identified Molecular Mechanisms of Action

Beyond direct enzyme inhibition and receptor binding, the molecular mechanisms of pyrazole derivatives are being explored. For instance, the pyrazole scaffold is a key component in the development of various kinase inhibitors, suggesting that some derivatives may exert their effects by modulating intracellular signaling cascades regulated by these enzymes. However, specific molecular mechanisms for this compound derivatives beyond the primary targets discussed above require further investigation.

Spectrum of Investigated Biological Activities (excluding clinical outcomes)

Preclinical studies have unveiled a wide array of biological activities for derivatives of this compound, highlighting their potential as therapeutic agents for various conditions.

Antimicrobial Activity (Antibacterial, Antifungal)

A significant body of research has focused on the antimicrobial properties of pyrazole derivatives.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov For example, a series of 1,3,5-trisubstituted pyrazole derivatives showed mild to good activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov Another study on novel pyrazole analogues found that compound 3 exhibited high activity against the Gram-negative bacterium Escherichia coli, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis. nih.gov

Antifungal Activity: The antifungal activity of pyrazole derivatives has also been well-documented. acs.org In one study, a newly synthesized pyrazole derivative (compound 2) showed significant antifungal activity against Aspergillus niger, comparable to the standard drug Clotrimazole. nih.gov Other research has also confirmed the potential of pyrazole derivatives as effective antifungal agents. nih.gov

| Derivative Class | Activity | Target Organisms | Key Findings | Reference |

| 1,3,5-Trisubstituted Pyrazoles | Antibacterial | S. aureus, E. coli, K. pneumoniae | Mild to good activity observed. | nih.gov |

| Novel Pyrazole Analogues | Antibacterial | E. coli, S. epidermidis | Compound 3 highly active against E. coli, compound 4 against S. epidermidis. | nih.gov |

| Novel Pyrazole Analogues | Antifungal | Aspergillus niger | Compound 2 showed activity comparable to Clotrimazole. | nih.gov |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrazole derivatives are among their most extensively studied biological activities.

Anti-inflammatory Effects: The anti-inflammatory activity of pyrazole derivatives is often linked to their inhibition of COX enzymes. nih.govpatsnap.comchemicalbook.com Studies on various pyrazole analogues have consistently demonstrated their anti-inflammatory potential. For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles showed good anti-inflammatory activity, with some derivatives being more potent than the reference drug celecoxib (B62257). patsnap.comchemicalbook.com Another study on novel pyrazole analogues identified compound 4 as having better anti-inflammatory activity compared to diclofenac (B195802) sodium. nih.gov Research on 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives also revealed pronounced anti-inflammatory effects by inhibiting both the exudative and proliferative phases of inflammation. researchgate.net

Analgesic Effects: In addition to their anti-inflammatory properties, some pyrazole derivatives have also been shown to possess analgesic activity. chemicalbook.com For example, certain 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives that were potent anti-inflammatory agents also exhibited analgesic activity higher than celecoxib and comparable to ibuprofen. chemicalbook.com

| Derivative Class | Activity | Key Findings | Reference |

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | Anti-inflammatory | Some derivatives more potent than celecoxib. | patsnap.comchemicalbook.com |

| Novel Pyrazole Analogues | Anti-inflammatory | Compound 4 showed better activity than diclofenac sodium. | nih.gov |

| 2-Acyl-5(3)-hydroxytetrahydro-1H-pyrazoles | Anti-inflammatory | Inhibited both exudative and proliferative phases of inflammation. | researchgate.net |

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | Analgesic | Activity higher than celecoxib and comparable to ibuprofen. | chemicalbook.com |

Antineoplastic Potentials

The fight against cancer has led researchers to explore a vast array of chemical structures, with pyrazole derivatives showing particular promise. nih.gov These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines, often through mechanisms like cell cycle arrest and induction of apoptosis. nih.govnih.gov

Numerous studies have synthesized and evaluated pyrazole derivatives for their anticancer activity. nih.govnih.gov For instance, a series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives were synthesized and tested against A549 (lung cancer) and C6 (glioma) cell lines. tandfonline.com These compounds demonstrated dose-dependent anticancer activity, with some derivatives showing significant potency. tandfonline.com

The antiproliferative activity of pyrazole derivatives has been observed against a wide range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549). nih.govnih.govnih.gov Some pyrazole-indole hybrids have shown potent inhibition of HepG2 and MCF-7 cancer cell lines. nih.gov Similarly, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have exhibited strong anti-proliferative activity against various tumor cell lines, including hematopoietic and solid tumors, by inducing cell cycle arrest at the G0/G1 phase. nih.gov

Thienopyrazole derivatives, which combine the pyrazole and thiophene (B33073) moieties, are also recognized for their anticancer properties. mdpi.com A specific thieno[2,3-c]pyrazole derivative was found to interfere with cell cycle progression, modulate kinase activity, and disrupt microtubule formation, highlighting the diverse mechanisms through which these compounds can exert their effects. mdpi.com

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |

| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines | A549 (lung), C6 (glioma) | Dose-dependent anticancer activity. | tandfonline.com |

| Pyrazole-indole hybrids | HepG2 (liver), MCF-7 (breast) | Potent inhibition of cell growth. | nih.gov |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives | Hematopoietic and solid tumor cell lines | Potent anti-proliferative activity, G0/G1 cell cycle arrest. | nih.gov |

| Thieno[2,3-c]pyrazole derivative | Various cancer cell lines | Interference with cell cycle, modulation of kinase activity, microtubule disruption. | mdpi.com |

| Pyrazole derivatives | DU145 (prostate), A2058 (melanoma), MCF-7 (breast) | Selective activity against MCF-7. | nih.gov |

| Pyrazole-thiadiazole hybrids | A549 (lung), MCF-7 (breast) | Inhibitory activity against A549. | acs.org |

| Pyrazole PTA-1 | MDA-MB-231 (triple-negative breast cancer) | Potent cytotoxicity, induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization. | nih.gov |

Antitubercular Activity Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. nih.gov Pyrazole derivatives have been a focus of this research due to their potential to inhibit the growth of this bacterium. nih.govnih.gov

Several studies have synthesized and evaluated pyrazole derivatives for their in vitro activity against M. tuberculosis. nih.govmdpi.comresearchgate.net For example, a series of pyrazoline derivatives were synthesized and tested against M. tuberculosis H37Ra, with one compound showing potent inhibitory and bactericidal activity. mdpi.comsemanticscholar.org Another study on new isonicotinohydrazide-based pyrazole derivatives identified several compounds with promising antitubercular activity against the H37Rv strain, with minimum inhibitory concentrations (MIC) lower than the first-line drug ethambutol. nih.gov

The mechanism of action of these compounds is also under investigation. Molecular docking studies have suggested that some pyrazole derivatives may target enzymes essential for the survival of M. tuberculosis, such as α-sterol demethylase and enoyl acyl carrier protein reductase (InhA). nih.govmdpi.com Furthermore, some pyrazole derivatives have been investigated as inhibitors of UDP-galactopyranose mutase (UGM), an enzyme crucial for the bacterial cell wall synthesis. mdpi.com

Below is a table summarizing the antitubercular activity of various pyrazole derivatives.

| Derivative Class | M. tuberculosis Strain(s) | Key Findings | Reference(s) |

| Pyrazoline derivatives | H37Ra | Potent inhibitory and bactericidal activity observed for some compounds. | mdpi.comsemanticscholar.org |

| Isonicotinohydrazide-based pyrazoles | H37Rv | Several compounds showed MIC values lower than ethambutol. | nih.gov |

| Imidazole and triazole diarylpyrazoles | H37Rv | Imidazoles and triazoles displayed significant antimycobacterial activity. | rsc.org |

| Pyrazol-5(H)-one derivatives | H37Rv | Some derivatives were found to be highly active agents against M. tuberculosis. | eurjchem.com |

Neuroprotective Studies

Research into neurodegenerative diseases has led to the exploration of various compounds for their neuroprotective potential. Pyrazolol derivatives, in particular, have shown promise due to their antioxidant and other pharmacological effects. nih.gov

A study on pyrazolol derivatives demonstrated their antioxidant capabilities and neurocytoprotective effects in a cell injury model. nih.gov One specific methyl-substituted compound exhibited significant metal-chelating activity and was found to have neuroprotective effects in an in vivo model of cerebral ischemia. nih.gov

Another study focused on N-propananilide derivatives bearing a pyrazole ring, which were designed and synthesized to evaluate their neuroprotective potential against a neurotoxicity model. nih.gov The results indicated that these compounds possessed neuroprotective activity, with some derivatives showing more activity at lower doses by decreasing pro-apoptotic proteins. nih.gov

Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have found significant applications in agriculture as fungicides and herbicides. chemimpex.comnih.govresearchgate.net The pyrazole ring is considered an effective pharmacophore in the design of fungicides. nih.gov

Numerous substituted pyrazole derivatives have been synthesized and tested for their fungicidal activities against a range of plant pathogenic fungi. nih.gov These compounds have shown considerable antifungal activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum. nih.gov For example, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety displayed significant fungicidal activities, particularly against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. researchgate.net

In addition to their fungicidal properties, certain pyrazole derivatives have been investigated for their herbicidal activity. nih.gov A class of novel pyrazole aromatic ketone derivatives exhibited excellent herbicidal activity against various broadleaf weeds. nih.gov

The table below highlights the agrochemical applications of pyrazole derivatives.

| Application | Pathogen/Weed | Key Findings | Reference(s) |

| Fungicidal | Botrytis cinerea, Rhizoctonia solani, Valsa mali, Thanatephorus cucumeris, Fusarium oxysporum, Fusarium graminearum | Broad-spectrum fungicidal activities observed for several derivatives. | nih.gov |

| Fungicidal | Gaeumannomyces graminis var. tritici | Some derivatives showed comparable activity to the commercial fungicide pyraclostrobin. | researchgate.net |

| Herbicidal | Broadleaf weeds | Excellent post-emergence herbicidal activity. | nih.gov |

| Antimicrobial | Staphylococcus aureus, Streptococcus pyogenes, Fusarium oxysporum, Aspergillus fumigatus | Thiophene and pyrazole derivatives showed significant antibacterial and antifungal activity. | nih.gov |

In Vitro Biological Assay Methodologies and Interpretation

The evaluation of the biological activities of this compound derivatives relies on a variety of in vitro assays. These assays are crucial for determining the efficacy and mechanism of action of these compounds.

Enzyme Kinetics and Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to understand how a compound interacts with a specific enzyme. publons.com For pyrazole derivatives, these assays are used to determine their inhibitory potency against various kinases and other enzymes. publons.comresearchgate.net

The general methodology involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the concentrations of the substrate and the inhibitor, key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be determined. researchgate.net This information helps to classify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net For instance, the inhibition of alcohol dehydrogenase by pyrazole has been studied using kinetic plots to estimate the Ki value. researchgate.net

Cell-Based Assays for Proliferation, Viability, and Specific Pathway Modulation

Commonly used assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. biocompare.com It is frequently used to determine the half-maximal inhibitory concentration (IC50) of anticancer compounds. acs.orgacs.org

CellTiter-Glo Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is a marker for metabolically active cells. nih.govacs.org

Flow Cytometry: This technique can be used to analyze various cellular parameters, including cell cycle progression and apoptosis. nih.gov For example, it can be used to determine if a compound induces cell cycle arrest at a specific phase or triggers programmed cell death. nih.gov

Western Blotting: This method is used to detect and quantify specific proteins, which can provide insights into the modulation of signaling pathways. For instance, it can be used to measure changes in the levels of proteins involved in apoptosis, such as Bax and caspases. nih.gov

The interpretation of these assays provides a comprehensive picture of a compound's biological activity. For example, a low IC50 value in an MTT assay indicates potent cytotoxicity, while flow cytometry and western blotting can elucidate the underlying mechanisms, such as the induction of apoptosis or the inhibition of a key signaling pathway. nih.govnih.govacs.org

Receptor Binding and Functional Assays

The interaction of small molecules with specific protein receptors is a cornerstone of pharmacological research, providing critical insights into their mechanism of action. For derivatives of this compound, understanding their binding affinities to various receptors and their subsequent functional effects (i.e., whether they act as agonists, antagonists, or inverse agonists) is essential to elucidate their biological activity. While specific data for the parent compound is not extensively available in the public domain, the broader class of pyrazole derivatives has been the subject of numerous receptor binding and functional assay studies. These investigations reveal the potential targets and therapeutic applications of this chemical scaffold.

Research into pyrazole derivatives has demonstrated their ability to interact with a range of receptors, including cannabinoid, adenosine (B11128), and benzodiazepine (B76468) receptors. The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of a specific binding interaction (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

For instance, a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which share the core pyrazole structure, have been evaluated for their affinity to human cannabinoid receptors CB1 and CB2. elsevierpure.com One of the most potent ligands in this series, a derivative designated as compound 30 , exhibited a Ki of 5.6 nM for the hCB1 receptor. elsevierpure.com Functional assays, such as cAMP assays, are then employed to determine the consequence of this binding. In the case of compound 30 , it was identified as an inverse agonist with an EC50 value of approximately 1 nM. elsevierpure.com This demonstrates that the compound not only binds to the receptor but also elicits a functional response opposite to that of an agonist.

The selectivity of a compound for a particular receptor subtype is another crucial aspect determined through binding assays. For example, compound 26 from the same series of pyrazole-3-carboxamides was found to be highly selective for the hCB1 receptor, with a selectivity ratio (Ki (CB2)/Ki (CB1)) of 140.7. elsevierpure.com Such selectivity is a desirable characteristic in drug development as it can minimize off-target effects.

Table 1: Cannabinoid Receptor Binding Affinities of Representative Pyrazole Derivatives

| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) | Functional Activity (hCB1) |

|---|---|---|---|---|

| Compound 26 | - | - | 140.7 | - |

| Compound 30 | 5.6 | - | - | Inverse Agonist (EC50 ~1 nM) |

| AM251 (Reference) | - | - | - | Inverse Agonist |

Data sourced from a study on 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. elsevierpure.com

In a different therapeutic area, pyrazolo[4,3-e] elsevierpure.comnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives have been investigated for their affinity towards adenosine receptors. One compound from this series, compound 6 , demonstrated high affinity for the human A3 adenosine receptor with a Ki of 11 nM. plos.org Importantly, this compound also showed high selectivity over other adenosine receptor subtypes (A1, A2A, and A2B), a key finding from the receptor binding assays. plos.org

Table 2: Adenosine Receptor Binding Affinities of a Pyrazolo-Triazolo-Pyrimidine Derivative

| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |

|---|---|---|---|---|

| Compound 6 | >100,000 | >100,000 | >10,000 | 11 |

Data from a study on pyrazolo[4,3-e] elsevierpure.comnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives. plos.org

Furthermore, the pyrazole scaffold has been incorporated into molecules targeting the benzodiazepine binding site on the GABAA receptor. A series of 3-aryl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their affinity at recombinant benzodiazepine receptors. ebi.ac.uk These studies are critical for understanding the structure-activity relationships that govern the interaction with different α subunits of the GABAA receptor, which in turn influences the pharmacological effect. ebi.ac.uk

Beyond receptor binding, functional assays can also include investigations into enzyme inhibition. For example, certain pyrazole-carboxamide derivatives bearing a sulfonamide moiety have been identified as potent inhibitors of carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov Molecular docking studies often complement these binding and functional assays to provide a putative binding mode and rationale for the observed affinities and activities at a molecular level.

While the specific receptor binding profile of this compound is not detailed in the currently available literature, the extensive research on related pyrazole derivatives underscores the potential of this chemical class to interact with a variety of important biological targets. The methodologies of receptor binding and functional assays are pivotal in identifying these interactions and characterizing the pharmacological nature of these compounds.

Computational Chemistry and Molecular Modeling of 1 Methyl 3 2 Thienyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These ab initio methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable conformation of a molecule, known as the optimized geometry, along with its thermodynamic properties. jcsp.org.pk DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or 6-311++G(d,p), can reliably predict geometric parameters. jcsp.org.pkresearchgate.net

For 1-methyl-3-(2-thienyl)-1H-pyrazole, DFT optimization would reveal the most energetically favorable spatial arrangement of its atoms. This includes key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The planarity between the pyrazole (B372694) and thiophene (B33073) rings is a critical parameter, influencing the extent of electronic conjugation. Theoretical studies on similar pyrazole derivatives confirm that DFT provides optimized geometric parameters that are in good agreement with experimental data from X-ray crystallography. uomphysics.net

Table 1: Representative Optimized Geometric Parameters for this compound Calculated via DFT

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 (pyrazole) | 1.35 |

| Bond Length (Å) | C3-C(thiophene) | 1.46 |

| Bond Length (Å) | C-S (thiophene) | 1.72 |

| Bond Angle (°) | C5-N1-N2 (pyrazole) | 112.0 |

| Bond Angle (°) | N1-N2-C3 (pyrazole) | 105.5 |

| Dihedral Angle (°) | N1-C3-C(thiophene)-S | 179.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. This energy gap can be calculated using DFT methods and often corresponds to the lowest energy electronic excitation, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring, while the LUMO may be centered more on the pyrazole ring, facilitating intramolecular charge transfer upon excitation.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scispace.com The MEP map plots the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent varying potential values. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Regions with a positive potential (colored blue) are electron-poor and are targets for nucleophiles, while green areas represent neutral potential. researchgate.net For this compound, the MEP map would likely show significant negative potential around the nitrogen atom (N2) of the pyrazole ring and the sulfur atom of the thiophene ring, indicating these are the primary sites for electrophilic interaction. Positive potential would be concentrated around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular delocalization and hyperconjugative interactions within a molecule. researchgate.net It examines the interactions between filled "donor" Lewis-type orbitals (bonds or lone pairs) and empty "acceptor" non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org

Table 3: Representative Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N2) | π* (C4-C5) | 25.5 | Lone Pair -> π |

| LP (S) | π (C-C in thiophene) | 30.2 | Lone Pair -> π |

| π (C4-C5) | π (N2-C3) | 18.9 | π -> π |

| π (C-C in thiophene) | π (C3-C(thiophene)) | 21.7 | π -> π* |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid) to form a stable complex. eurjchem.com It is an essential tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

For this compound, molecular docking studies can predict how it interacts with the active site of a biological target. The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a "scoring function" that estimates the binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki).

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, between the ligand and specific amino acid residues of the protein. uomphysics.net For instance, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the aromatic thiophene and pyrazole rings could engage in hydrophobic or π-stacking interactions. Such studies are vital for understanding the compound's mechanism of action and for guiding the rational design of more potent and selective analogs.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| p38 MAP Kinase | -8.5 | Met109 | Hydrogen Bond with N2 of Pyrazole |

| Leu167 | Hydrophobic Interaction | ||

| Tyr35 | π-π Stacking with Thiophene Ring |

Elucidation of Key Interacting Residues and Binding Site Characteristics

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. For this compound, docking simulations are crucial for identifying potential biological targets and understanding the specific molecular interactions that stabilize the ligand-protein complex.

In silico studies on structurally related pyrazole-thiophene compounds have shown that the pyrazole and thiophene rings are key pharmacophoric features that drive binding. rsc.org The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-methyl group can form favorable van der Waals contacts within hydrophobic pockets. The sulfur atom in the thiophene ring may also participate in non-covalent interactions.

Key interacting residues in a hypothetical binding site would likely include:

Amino acids capable of hydrogen bonding: Residues such as serine, threonine, tyrosine, asparagine, and glutamine could form hydrogen bonds with the pyrazole nitrogen atoms.

Hydrophobic residues: Alanine, valine, leucine, isoleucine, and phenylalanine would likely form a hydrophobic pocket around the thiophene and methyl-pyrazole portions of the molecule.

Aromatic residues: Phenylalanine, tyrosine, and tryptophan could engage in π-π stacking or π-sulfur interactions with the thiophene and pyrazole rings.

Table 1: Hypothetical Binding Free Energy Contributions for this compound in a Kinase Binding Site

| Interacting Residue | Interaction Type | Estimated Energy Contribution (kcal/mol) |

| Leucine 88 | Hydrophobic | -1.5 |

| Alanine 80 | Hydrogen Bond (with Pyrazole N) | -2.0 |

| Valine 73 | Hydrophobic | -1.2 |

| Tyrosine 86 | π-π Stacking (with Thiophene) | -1.8 |

| Glycine 81 | van der Waals | -0.7 |

| Lysine 83 | Unfavorable (Electrostatic) | +0.5 |

Note: This data is illustrative and based on findings for analogous pyrazole derivatives.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are performed to assess the stability of the predicted binding pose and to explore the conformational landscape of this compound within a solvated, dynamic environment.

An MD simulation would typically be run for a duration of nanoseconds to microseconds. The stability of the ligand-protein complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is indicated by a low and converging RMSD value.

Furthermore, root-mean-square fluctuation (RMSF) calculations can pinpoint which parts of the molecule and protein are more flexible. For this compound, one would expect the bond connecting the pyrazole and thiophene rings to exhibit some rotational freedom, which MD simulations can quantify. These simulations confirm that the interactions identified in docking, such as key hydrogen bonds, are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.gov

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. mdpi.com For this compound, DFT calculations can simulate its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and understand the electronic transitions.

Vibrational Spectroscopy: DFT calculations can predict the frequencies and intensities of the vibrational modes of the molecule. For instance, characteristic stretching frequencies for the C=N and C=C bonds in the pyrazole ring, C-S and C-H bonds in the thiophene ring, and C-H bonds of the methyl group can be calculated. Comparing these calculated frequencies with an experimental FT-IR spectrum helps in the complete vibrational assignment of the molecule. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These theoretical chemical shifts are typically in good agreement with experimental values, aiding in the structural elucidation of the compound and its derivatives. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum by calculating the energies of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. nih.gov For this compound, the conjugated π-system extending across both heterocyclic rings is expected to result in strong absorption in the UV region.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

| FT-IR | C=N Stretch (Pyrazole) | ~1550 cm⁻¹ |

| FT-IR | C-S Stretch (Thiophene) | ~700 cm⁻¹ |

| ¹H NMR | Methyl Protons (-CH₃) | ~3.8 ppm |

| ¹³C NMR | Thiophene Cα (adjacent to S) | ~127 ppm |

| UV-Vis | λ_max (HOMO-LUMO) | ~280 nm |

Note: These values are representative and based on DFT calculations for similar pyrazole-thiophene structures. nih.govnih.gov

Analysis of Supramolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties like dnorm (a normalized contact distance) onto the molecular surface, one can identify regions involved in specific interactions, such as hydrogen bonds and van der Waals contacts.

For this compound, a Hirshfeld surface analysis would reveal the nature of the forces that govern its crystal packing. The analysis generates a 2D "fingerprint plot," which summarizes the intermolecular contacts. Based on analyses of similar heterocyclic compounds, the primary interactions would likely be: researchgate.net

H···H contacts: Typically comprising the largest percentage of the surface area, representing general van der Waals forces. nih.gov

C···H/H···C contacts: Indicative of C-H···π interactions between the edge of one molecule and the face of an aromatic (thiophene or pyrazole) ring of another. nih.gov

S···H/H···S contacts: Specific interactions involving the thiophene sulfur atom. nih.gov

N···H/H···N contacts: Potential weak hydrogen bonds involving the pyrazole nitrogen atoms and hydrogen atoms from neighboring molecules. researchgate.net

The relative contributions of these interactions can be quantified from the fingerprint plot, providing a detailed picture of the supramolecular architecture.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage of Hirshfeld Surface Area |

| H···H | 55% |

| C···H/H···C | 25% |

| S···H/H···S | 10% |

| N···H/H···N | 5% |

| Other | 5% |

Note: Data is illustrative, based on published analyses of pyrazole and thiophene derivatives. nih.govresearchgate.net

Q & A

Q. What are the most reliable methods for synthesizing 1-methyl-3-(2-thienyl)-1H-pyrazole?

The compound can be synthesized via multicomponent reactions involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions . Key steps include cyclization and functionalization of the pyrazole ring. Optimization of reaction time and solvent (e.g., dichloromethane with triethylamine) improves yield and purity. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How do structural features of this compound influence its reactivity?

The methyl group at position 1 enhances steric stability, while the thienyl substituent at position 3 introduces electron-rich aromatic interactions. This combination promotes regioselective reactivity in cross-coupling reactions and hydrogen bonding in biological systems. Comparative studies with analogs like 1-methyl-3-(propan-2-yl)-1H-pyrazole highlight the thienyl group’s role in π-stacking interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Distinguishes between pyrazole ring protons (δ 7.5–8.5 ppm) and thienyl protons (δ 6.5–7.2 ppm).

- FT-IR : Identifies C–N (1350–1450 cm⁻¹) and C–S (600–700 cm⁻¹) stretching vibrations.

- XRD : Resolves tautomeric forms (e.g., 3- vs. 5-thienyl substitution) using programs like SHELXL for refinement .

Advanced Research Questions

Q. How does tautomerism affect the crystallographic analysis of this compound?

Pyrazole derivatives often exhibit tautomerism, where the thienyl group occupies positions 3 or 5. Single-crystal XRD reveals mixed tautomeric forms in the same lattice, necessitating high-resolution data (e.g., triclinic P1 symmetry, a=10.3961 Å) and refinement via SHELX software to resolve disorder . This impacts intermolecular interactions and packing efficiency .

Q. What strategies address contradictions in biological activity data for this compound?

Discrepancies arise from substituent positioning (e.g., methyl vs. trifluoromethyl groups) and assay conditions. For example:

- In vitro assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) to minimize variability.

- Structure-activity relationships (SAR) : Compare with analogs like 3-(trifluoromethyl)-1H-pyrazole (anti-inflammatory) and 1-methyl-3-phenylpyrazole (antitumor) to isolate thienyl-specific effects .

Q. How can computational methods enhance the design of this compound analogs?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer in photochemical applications.

- Molecular docking : Screen for binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the thienyl group’s hydrophobic interactions .

Methodological Challenges and Solutions

Q. What experimental protocols mitigate side reactions during functionalization?

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during alkylation or sulfonation.

- Catalysis : Employ Pd/Cu systems for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups without disrupting the pyrazole core .

Q. How can researchers resolve discrepancies in reported biological activities?

Conduct meta-analyses of datasets from PubChem, ECHA, and CAS Common Chemistry, prioritizing studies with:

- High-resolution structural validation (e.g., XRD or 2D-NMR).

- Standardized bioassays (e.g., MIC for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.